molecular formula C14H15N5O4 B11684181 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanohydrazide

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanohydrazide

Cat. No.: B11684181
M. Wt: 317.30 g/mol
InChI Key: IHSYDYLCLDWYSJ-OVCLIPMQSA-N
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Description

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanohydrazide is a complex organic compound that features a pyrazole ring, a nitrophenyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanohydrazide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a β-keto ester with hydrazine hydrate under reflux conditions.

    Introduction of the nitrophenyl group: The pyrazole intermediate is then reacted with 3-nitrobenzaldehyde in the presence of an acid catalyst to form the corresponding Schiff base.

    Formation of the hydrazide: The final step involves the reaction of the Schiff base with propanohydrazide under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and other proteins, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The nitrophenyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
  • 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Uniqueness

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-(3-nitrophenyl)methylidene]propanohydrazide is unique due to the presence of both a nitrophenyl group and a hydrazide moiety, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C14H15N5O4

Molecular Weight

317.30 g/mol

IUPAC Name

3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide

InChI

InChI=1S/C14H15N5O4/c1-9-12(14(21)18-16-9)5-6-13(20)17-15-8-10-3-2-4-11(7-10)19(22)23/h2-4,7-8,12H,5-6H2,1H3,(H,17,20)(H,18,21)/b15-8+

InChI Key

IHSYDYLCLDWYSJ-OVCLIPMQSA-N

Isomeric SMILES

CC1=NNC(=O)C1CCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=NNC(=O)C1CCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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